

Carboxyatractylate (CAT): Comparative Guide & Cell-Specific Mechanisms

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Compound of Interest

Compound Name: Carboxyatractylate

CAS No.: 35988-42-2

Cat. No.: B162951

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Executive Summary

Carboxyatractylate (CAT) is the "gold standard" inhibitor for the mitochondrial Adenine Nucleotide Translocator (ANT). Unlike its competitive analog Atractyloside (ATR), CAT exhibits non-competitive, high-affinity binding (

< 10 nM), effectively "locking" the transporter in the cytosolic-facing (c-state) conformation.

This guide compares CAT against Bongkrekic Acid (BKA) and Atractyloside (ATR), detailing their distinct mechanistic impacts on mitochondrial respiration and permeability transition pore (MPTP) kinetics across cardiomyocytes, hepatocytes, and glycolytic tumor cells.

Key Differentiator: While BKA locks ANT in the matrix-facing (m-state) and inhibits MPTP opening, CAT locks the c-state and sensitizes mitochondria to MPTP opening, making it a critical tool for apoptosis and bioenergetics research.

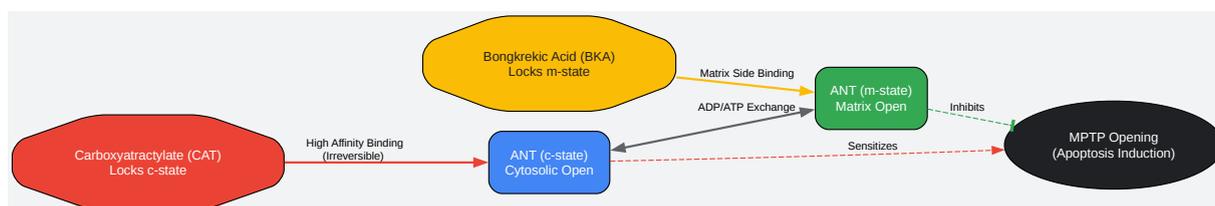
Mechanism of Action: The "Locked Door" Paradigm

The Adenine Nucleotide Translocator (ANT) operates via a "ping-pong" mechanism, alternating between a cytoplasmic-open state (c-state) and a matrix-open state (m-state) to exchange ADP and ATP.

- **Carboxyatractylate (CAT):** Binds to the extracellular loops of ANT, locking it in the c-state. This blockade is practically irreversible due to high affinity, preventing ADP entry.

- Bongkreic Acid (BKA): Permeates the membrane (at low pH) and binds from the matrix side, locking ANT in the m-state.
- MPTP Connection: The c-state conformation of ANT is structurally linked to the sensitization of the Mitochondrial Permeability Transition Pore (MPTP). Therefore, CAT is pro-apoptotic (pro-pore), while BKA is anti-apoptotic (anti-pore).

Visualization: ANT Conformational Locking



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Figure 1: Mechanism of ANT inhibition. CAT locks the c-state (pro-MPTP), while BKA locks the m-state (anti-MPTP).

Comparative Performance Guide

Feature	Carboxyatractylate (CAT)	Atractyloside (ATR)	Bongkreikic Acid (BKA)
Primary Target	ANT (c-state)	ANT (c-state)	ANT (m-state)
Binding Type	Non-competitive (Tight-binding)	Competitive (Displaceable by ADP)	Non-competitive (Matrix side)
Affinity ()	< 10 nM (Very High)	~0.5 - 10 μ M (Moderate)	~10 - 20 nM (High)
MPTP Effect	Sensitizes (Pro-Pore)	Sensitizes (Pro-Pore)	Inhibits (Anti-Pore)
Cell Permeability	Poor (Requires permeabilization or long incubation)	Poor (Requires carriers/transporters)	Moderate (pH dependent entry)
Primary Use	Titration of active ANT sites; MPTP induction	Reversible inhibition; Toxicology models	MPTP inhibition; m-state structural studies

Scientist's Note: Do not substitute ATR for CAT in quantitative titrations. ATR's competitive nature means high ADP concentrations (present in State 3 respiration) can displace it, leading to underestimation of ANT inhibition. CAT is the only choice for stoichiometric titration of functional ANT units.

Cell-Type Specific Effects

The impact of CAT varies significantly by tissue due to the expression of different ANT isoforms (ANT1, ANT2, ANT3, ANT4) and the metabolic state of the cell.

A. Cardiomyocytes (Heart)

- Isoform Profile: Predominantly ANT1 (high abundance).
- CAT Effect: Rapid bioenergetic collapse. Heart mitochondria have a high respiratory control ratio (RCR). Treatment with CAT during State 3 respiration causes an immediate reversion to State 4 (proton leak only).
- Relevance: Used to model ischemic injury where ANT1 mediates basal proton leak.

B. Hepatocytes (Liver)

- Isoform Profile: Predominantly ANT2 (in rodents) or ANT2/3. Lower total ANT protein per mg mitochondria compared to heart.
- CAT Effect:
 - Fatty Acid Uncoupling: CAT inhibits the uncoupling effect of fatty acids in liver mitochondria, suggesting ANT mediates this "anion cycling" proton leak.
 - Toxicity: While CAT is poorly permeable to many cells, hepatocytes can uptake glycosides via OATP transporters, leading to fulminant hepatic failure in in vivo toxicity models.

C. Tumor Cells (Glycolytic Shift)

- Isoform Profile: Upregulation of ANT2; downregulation of ANT1.
- Mechanism: In glycolytic cancers (Warburg effect), ANT2 functions in reverse, importing ATP (generated by glycolysis) into the mitochondria to maintain the mitochondrial membrane potential ().
- CAT Effect:
 - Apoptosis Induction: By blocking ANT2, CAT prevents ATP import. This collapses , leading to MPTP opening, cytochrome c release, and apoptosis.
 - Therapeutic Target: This unique dependency makes ANT2 inhibition a strategy for selectively killing cancer cells while sparing oxidative tissues (which export ATP).

Experimental Protocols

Protocol A: Mitochondrial Respiration & ANT Titration

Purpose: Determine the concentration of functional ANT units or inhibit State 3 respiration.

System: Seahorse XF or Clark-type Oxygen Electrode (Oxygraph).

- Preparation: Isolate mitochondria or use permeabilized cells (digitonin/saponin). Note: Intact cells respond poorly to acute CAT addition.
- Buffer: MiR05 or standard respiration buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).
- Substrate Addition: Add Glutamate/Malate (Complex I) or Succinate/Rotenone (Complex II).
- State 3 Induction: Add ADP (saturating, e.g., 1-2 mM). Observe rapid consumption.
- CAT Titration:
 - Prepare CAT stock (e.g., 10 μ M).
 - Titrate in small increments (e.g., 10-50 pmol CAT per mg mitochondrial protein).
 - Endpoint: Plot Respiration Rate vs. [CAT]. The x-intercept represents the concentration of active ANT.

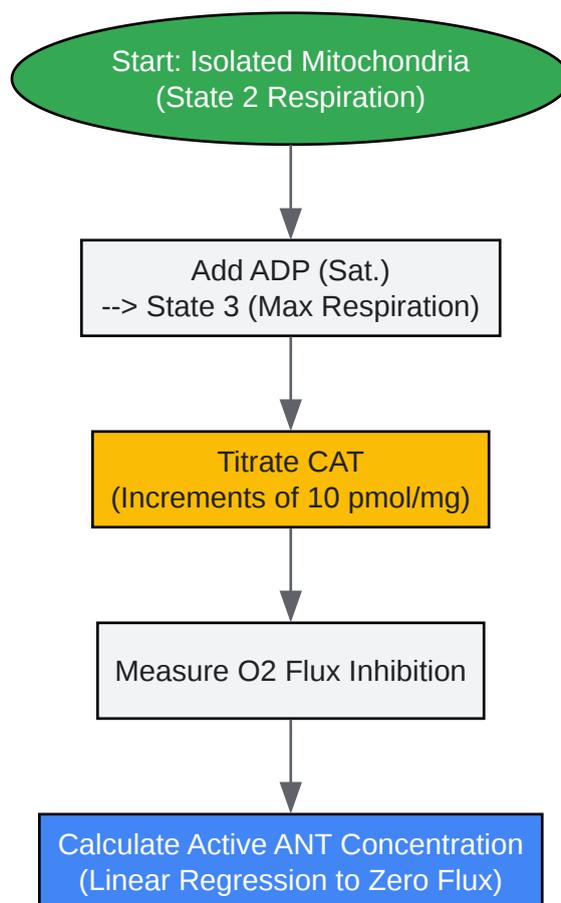
Protocol B: MPTP Swelling Assay

Purpose: Assess MPTP sensitization. Detection: Absorbance decrease at 540 nm (mitochondrial swelling).

- Setup: Resuspend isolated mitochondria (0.5 mg/mL) in swelling buffer (250 mM sucrose, 10 mM Tris-MOPS, pH 7.4). Omit EGTA (calcium is required for pore opening).
- Sensitization: Add CAT (1-5 μ M). Incubate for 2 minutes.
 - Control: Add BKA (5 μ M) to a separate sample (should inhibit swelling).
- Induction: Add Calcium pulse (e.g., 50-200 μ M).
- Measurement: Monitor

kinetic decrease. CAT-treated mitochondria will swell (absorbance drop) at significantly lower loads than untreated controls.

Visualization: Experimental Workflow



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Figure 2: Workflow for determining functional ANT concentration using CAT titration.

References

- Mechanism & Binding: Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkreikic acid to the ADP translocator of potato mitochondria.[1] (PubMed).[2][3]
- MPTP Modulation: ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction. (NIH/PubMed).

- Cancer & ANT2: Role of ANT2 in mitochondrial function and cancer cell survival: a target for therapeutic intervention. (Griffith Research).
- Isoform Specificity: Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively.[3] (Biochem J).
- Toxicity & Permeability: Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase. (PubMed Central).

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Sources

- 1. Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkreikic acid to the ADP translocator of potato mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H⁺ leak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively - PMC [pmc.ncbi.nlm.nih.gov]
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